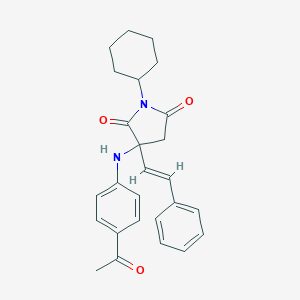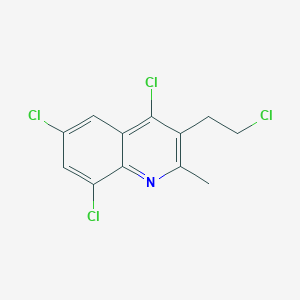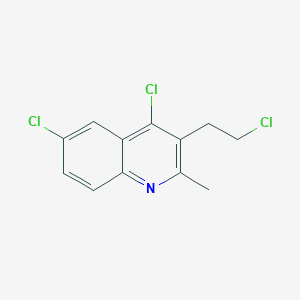
2,6-Bis(phenylsulfinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(phenylsulfinyl)pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology and biochemistry. In
Wirkmechanismus
The mechanism of action of 2,6-Bis(phenylsulfinyl)pyridine is related to its ability to selectively inhibit the activity of certain receptors and enzymes. In the case of nicotinic acetylcholine receptors, this inhibition is thought to occur through binding to a specific site on the receptor, preventing the binding of acetylcholine and thus inhibiting its activity. Similarly, the inhibition of dipeptidyl peptidase IV is thought to occur through binding to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Bis(phenylsulfinyl)pyridine are dependent on the specific receptors and enzymes that it targets. In the case of nicotinic acetylcholine receptors, inhibition of these receptors has potential implications for the treatment of various conditions such as Alzheimer's disease and nicotine addiction. Inhibition of dipeptidyl peptidase IV has potential implications for the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-Bis(phenylsulfinyl)pyridine in laboratory experiments is its high potency and selectivity for certain receptors and enzymes. This makes it a valuable tool for investigating the role of these targets in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-Bis(phenylsulfinyl)pyridine. One area of interest is the development of more selective inhibitors of nicotinic acetylcholine receptors, which could have potential implications for the treatment of various conditions such as Alzheimer's disease and nicotine addiction. Additionally, further research is needed to investigate the potential applications of 2,6-Bis(phenylsulfinyl)pyridine in the treatment of metabolic disorders such as diabetes. Finally, more research is needed to investigate the potential toxicity and side effects of this compound, particularly in the context of long-term use.
Synthesemethoden
The synthesis of 2,6-Bis(phenylsulfinyl)pyridine involves the reaction of pyridine-2,6-dicarboxylic acid with phenylsulfinyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2,6-Bis(phenylsulfinyl)pyridine as a white crystalline solid with a melting point of approximately 215-217°C. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(phenylsulfinyl)pyridine has been found to have a variety of potential applications in scientific research. One area of interest is its potential as a pharmacological tool, particularly in the study of nicotinic acetylcholine receptors. This compound has been shown to selectively inhibit the activity of these receptors, making it a valuable tool for investigating their role in various physiological processes.
In addition to its potential as a pharmacological tool, 2,6-Bis(phenylsulfinyl)pyridine has also been studied for its potential applications in biochemistry. This compound has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism. This inhibition has potential implications for the treatment of diabetes and other metabolic disorders.
Eigenschaften
Molekularformel |
C17H13NO2S2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2,6-bis(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C17H13NO2S2/c19-21(14-8-3-1-4-9-14)16-12-7-13-17(18-16)22(20)15-10-5-2-6-11-15/h1-13H |
InChI-Schlüssel |
SKMZKZTZJOQKFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)C2=NC(=CC=C2)S(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)C2=NC(=CC=C2)S(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)


![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)